2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)quinoxaline
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Overview
Description
2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)quinoxaline is a heterocyclic compound that combines the structural features of benzimidazole and quinoxaline. These structures are known for their significant biological and chemical properties, making this compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)quinoxaline typically involves the reaction of benzimidazole derivatives with quinoxaline derivatives. One common method involves the use of N,N-dimethylformamide and sulfur in the presence of 1,4-dioxane . The reaction conditions are generally mild, allowing for the formation of the desired product with good yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)quinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with hydroxyl or carbonyl groups, while reduction could produce more saturated derivatives.
Scientific Research Applications
2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)quinoxaline has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of optoelectronic materials and nonlinear optical materials.
Mechanism of Action
The mechanism by which 2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)quinoxaline exerts its effects involves interactions with various molecular targets. For instance, its anti-tumor activity may be due to its ability to promote apoptosis and inhibit angiogenesis . The compound’s structure allows it to interact with specific enzymes and receptors, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Another benzimidazole derivative with similar structural features.
Quinoxaline derivatives: Compounds that share the quinoxaline core structure and exhibit similar chemical properties.
Uniqueness
2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)quinoxaline is unique due to its combined benzimidazole and quinoxaline structures, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to compounds with only one of these structures.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4S/c1-2-6-12-11(5-1)17-9-16(20-12)21-10-15-18-13-7-3-4-8-14(13)19-15/h1-9H,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFSSBPQBDSTDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CSC3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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